(E)-4-morpholino-2-butenoic acid
Description
Contextual Significance in Organic Chemistry
(E)-4-morpholino-2-butenoic acid is a derivative of butenoic acid, an unsaturated carboxylic acid. The structure incorporates a morpholine (B109124) ring, which is a common heterocyclic moiety in medicinal chemistry due to its favorable physicochemical properties, including good water solubility and metabolic stability. The presence of the α,β-unsaturated carboxylic acid functionality makes it a versatile building block in organic synthesis. This functional group can participate in a variety of chemical transformations, including Michael additions and amide bond formations, allowing for the construction of more complex molecular architectures. The "E" designation in its name specifies the stereochemistry of the double bond, indicating that the substituents are on opposite sides, which can be crucial for its biological activity and interaction with molecular targets.
Historical Overview of Research on this compound
The research history of this compound is not extensive and appears to be primarily situated within the realm of medicinal chemistry and drug discovery. The compound has emerged as a useful intermediate in the synthesis of targeted therapeutic agents. Notably, its hydrochloride salt has been documented in patent literature as a key component in the preparation of novel nitrogen-containing heterocyclic compounds designed as Fms-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov FLT3 is a receptor tyrosine kinase that is often mutated in acute myeloid leukemia (AML), making it a significant target for cancer therapy. nih.govnih.gov The development of inhibitors for this kinase is an active area of research, and the synthesis of compounds like this compound is integral to these efforts.
Scope and Academic Focus of the Review
This review focuses exclusively on the chemical compound this compound. The scope is centered on its identity, chemical properties, and its specific application as a synthetic intermediate in the development of potential pharmaceuticals. The academic focus is therefore on its role in synthetic and medicinal chemistry, particularly in the context of creating molecules with potential therapeutic value. This article will detail its known research findings and present available data in a structured format.
Detailed Research Findings
Research on this compound has highlighted its utility as a precursor in the synthesis of complex heterocyclic molecules. A key example is its use in the creation of novel Fms-like tyrosine kinase 3 (FLT3) inhibitors. nih.gov In this context, the carboxylic acid moiety of this compound can be activated and coupled with other molecular fragments to build the final, larger inhibitor molecule.
The hydrochloride salt of this compound has been characterized, and its spectral data reported, confirming its structure. nih.gov
Table 1: Physicochemical Properties of this compound and its Hydrochloride Salt
| Property | This compound | This compound hydrochloride |
| Molecular Formula | C₈H₁₃NO₃ | C₈H₁₄ClNO₃ |
| Molecular Weight | 187.2 g/mol | 207.65 g/mol |
| CAS Number | 54046912 | 1419865-05-6 |
Table 2: ¹H-NMR Data of this compound hydrochloride
The following data was reported for the hydrochloride salt in DMSO-d₆. nih.gov
| Chemical Shift (δ) ppm | Multiplicity | Integration | Coupling Constant (J) Hz | Assignment |
| 6.89-6.84 | m | 1H | Vinyl Proton | |
| 6.18 | d | 1H | 15.9 | Vinyl Proton |
| 3.94-3.92 | m | 4H | Morpholine Protons | |
| 3.16-2.92 | m | 2H | Methylene (B1212753) Protons | |
| 2.58-2.44 | m | 4H | Morpholine Protons |
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
4-morpholin-4-ylbut-2-enoic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H13NO3/c10-8(11)2-1-3-9-4-6-12-7-5-9/h1-2H,3-7H2,(H,10,11) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LQFDQJDIWFMWHN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCN1CC=CC(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H13NO3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
171.19 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Chemical Reactivity, Transformations, and Reaction Mechanisms
Reactions of the Carboxylic Acid Moiety
The terminal carboxylic acid group is a key site for synthetic modification, allowing for the formation of various derivatives through reactions common to this functional group.
The conversion of the carboxylic acid to esters and amides represents a fundamental set of transformations for (E)-4-morpholino-2-butenoic acid.
Esterification: This reaction involves the condensation of the carboxylic acid with an alcohol, typically in the presence of an acid catalyst, to yield an ester. This process, known as Fischer esterification, is reversible. To achieve high yields of the ester product, the equilibrium is often shifted by removing water as it is formed. More contemporary methods may involve activating the carboxylic acid with reagents like dicyclohexylcarbodiimide (DCC) to facilitate the reaction under milder conditions, avoiding the need for strong acids.
Amidation: Direct reaction of this compound with an amine to form an amide is generally inefficient and requires high temperatures. mdpi.com Consequently, the carboxylic acid must first be "activated". mdpi.com This is commonly achieved using peptide coupling agents (e.g., HATU, HOBt) or by converting the carboxylic acid into a more reactive intermediate, such as an acyl chloride. mdpi.com This activated species is then susceptible to nucleophilic attack by an amine to form the corresponding amide derivative.
The carboxylic acid group can also be targeted for reduction or complete removal.
Reduction: The carboxyl group is relatively unreactive towards many reducing agents. Its reduction to a primary alcohol, which would yield (E)-4-morpholinobut-2-en-1-ol, necessitates the use of powerful hydride reagents like lithium aluminum hydride (LiAlH₄). Milder reagents, such as sodium borohydride, are typically not strong enough to effect this transformation.
Decarboxylation: This process involves the loss of the carboxyl group as carbon dioxide (CO₂). organic-chemistry.orgcsbsju.edu For most carboxylic acids, this reaction requires harsh conditions. Facile decarboxylation is characteristic of molecules with specific structural features, such as a carbonyl group at the β-position, which stabilizes the transition state. csbsju.edu As this compound lacks this feature, its decarboxylation is not expected to occur readily and would likely require specialized catalytic methods. nih.govrwth-aachen.de
Reactions of the Butenoate Alkene Moiety
The reactivity of the carbon-carbon double bond is profoundly influenced by its conjugation to the electron-withdrawing carboxylic acid group. This electronic arrangement renders the alkene "electron-poor" and thus susceptible to specific classes of reactions.
Electrophilic addition is a hallmark reaction of alkenes, where the π-bond acts as a nucleophile. chemistrysteps.comlibretexts.org In this two-step process, an electrophile adds to the double bond to form a carbocation intermediate, which is subsequently attacked by a nucleophile. unizin.org
In the case of this compound, the nucleophilicity of the double bond is diminished by the electron-withdrawing effect of the adjacent carboxylic acid. Therefore, it is less reactive towards electrophiles than simple, electron-rich alkenes. libretexts.org Should a reaction with a strong electrophile like a hydrogen halide (HX) occur, it would proceed in accordance with Markovnikov's rule, which dictates that the proton adds to the carbon atom that leads to the formation of the more stable carbocation intermediate. unizin.org
The electron-deficient character of the double bond in α,β-unsaturated carbonyl systems makes it an excellent electrophile for nucleophilic attack. wikipedia.org This type of reaction, known as nucleophilic conjugate addition or the Michael reaction, is a key transformation for this compound. nih.gov
In this mechanism, a nucleophile adds to the β-carbon (the carbon atom further from the carbonyl group), breaking the π-bond. libretexts.org The resulting charge is delocalized onto the carboxyl oxygen, forming a stable enolate intermediate. libretexts.org Subsequent protonation yields the 1,4-addition product. This reaction is highly versatile and can be performed with a wide array of soft nucleophiles, such as amines, thiols, and organocuprates. wikipedia.orgnih.gov The presence of the morpholine (B109124) substituent may also play a role in directing the stereochemical outcome of the addition. nih.gov
Cycloaddition reactions are powerful tools for ring construction, involving the joining of two unsaturated molecules. libretexts.org The electron-poor nature of the alkene in this compound makes it an excellent component in several types of cycloadditions.
The most notable example is the [4+2] cycloaddition, or Diels-Alder reaction, where the butenoate system acts as the "dienophile". libretexts.orglibretexts.org It can react with an electron-rich conjugated diene to form a six-membered ring in a concerted, stereospecific manner. nih.govmdpi.com The (E)-geometry of the starting alkene is preserved in the product, leading to a trans relationship between the substituents on the original double bond. Other cycloadditions, such as photochemically-induced [2+2] cycloadditions with other alkenes to form four-membered rings, are also possible. libretexts.orglibretexts.org
Reactions Involving the Morpholine Moiety
The morpholine ring is a common heterocyclic motif in medicinal chemistry, valued for its favorable pharmacokinetic properties. nih.gov The nitrogen atom of the morpholine group in this compound is a tertiary amine, which defines its reactivity. It can act as a nucleophile and a base, participating in reactions such as alkylation and acylation that lead to the formation of quaternary ammonium salts and other derivatives.
The lone pair of electrons on the morpholine nitrogen atom allows it to react with various electrophiles. N-alkylation and N-acylation are fundamental transformations for this moiety.
N-Alkylation: This reaction involves the treatment of the morpholine derivative with an alkylating agent, typically an alkyl halide. The nitrogen atom acts as a nucleophile, displacing the leaving group and forming a new carbon-nitrogen bond. This process converts the tertiary amine into a quaternary ammonium salt. The reaction proceeds via a standard bimolecular nucleophilic substitution (SN2) mechanism. A variety of alkylating agents can be employed, and the reaction conditions are generally mild. researchgate.net For example, the N-alkylation of morpholine with various alcohols can be achieved in the gas-solid phase using a CuO–NiO/γ–Al2O3 catalyst. researchgate.net
N-Acylation: This reaction introduces an acyl group (R-C=O) onto the nitrogen atom. Due to the tertiary nature of the nitrogen in the parent compound, it cannot be directly acylated to form a stable amide in the same way a primary or secondary amine can. However, reactions with acylating agents under forcing conditions can lead to other transformations or complex formations. For other morpholine derivatives, acylation is a common reaction. For instance, morpholine can be N-acetylated using reagents like ethyl acetate or chloroacetyl chloride. google.comnih.gov One method involves reacting morpholine with ethyl acetate at 140-160 °C in the presence of an ionic liquid catalyst. google.com Another approach uses chloroacetyl chloride in an ice bath with a base like triethylamine. nih.gov
| Transformation | Reagent Class | Typical Reagents | General Conditions | Product Type |
|---|---|---|---|---|
| N-Alkylation | Alkyl Halides / Alcohols | Methyl iodide, Benzyl bromide, Methanol | Solvent (e.g., CH3CN), often at room temp. or with heating; Catalysts for alcohols (e.g., CuO-NiO/γ–Al2O3). researchgate.net | Quaternary Morpholinium Salt |
| N-Acylation | Acyl Halides / Esters | Acetyl chloride, Chloroacetyl chloride, Ethyl acetate | Base (e.g., Triethylamine), Solvent (e.g., Dichloromethane), often at low temp. (0-5 °C) or high temp. (140-160 °C) for esters. google.comnih.gov | N-Acyl Morpholine (from secondary amine) |
While the morpholine ring is generally stable, it can undergo ring-opening or cleavage reactions under specific, often oxidative, conditions. These transformations are significant as they can represent metabolic pathways for morpholine-containing drugs or provide synthetic routes to novel linear structures.
One modern approach involves the photocatalytic oxidative cleavage of the C(sp³)–C(sp³) bonds within the morpholine ring. google.com This method utilizes visible light as an energy source and molecular oxygen (O₂) as the terminal oxidant, avoiding the need for harsh transition metals or stoichiometric oxidants. google.com For example, the irradiation of an N-aryl morpholine with blue light in the presence of a photocatalyst like 2,4,5,6-tetrakis(9H-carbazol-9-yl)isophthalonitrile (4CzIPN) leads to the selective cleavage of a C-C bond adjacent to the oxygen atom. google.com This reaction yields a corresponding 2-(N-arylformamido)ethyl formate derivative with good functional group tolerance and yields up to 83%. google.com
Theoretical studies have explored the ring-opening pathways of morpholinyl radicals in the presence of oxygen. nih.gov These calculations show that after an initial hydrogen abstraction, the addition of O₂ to a carbon-centered radical can lead to low-energy pathways for ring-opening via mechanisms like a 1,5-H shift, resulting in a unimolecular cleavage of the ring. nih.gov Additionally, copper-based catalysts in the presence of air have been shown to facilitate the Cα–Cβ bond scission in various N-substituted morpholines. d-nb.info
| Method | Key Reagents/Catalysts | Energy Source | General Product | Reference |
|---|---|---|---|---|
| Photocatalytic C-C Cleavage | Photocatalyst (e.g., 4CzIPN), O₂ (oxidant) | Visible Light (e.g., Blue LED) | N-Formamido ethyl formate derivative | google.com |
| Copper-Catalyzed C-C Cleavage | Homogeneous Copper Catalyst | Thermal (Air) | Amide-containing cleavage products | d-nb.info |
Investigation of Key Reaction Mechanisms
The reactivity of the butenoic acid portion of the molecule is heavily influenced by the morpholine substituent. The nitrogen atom at the 4-position donates electron density into the conjugated system, making the α,β-unsaturated system electron-rich. This electronic nature dictates the preferred mechanism of addition reactions.
In typical α,β-unsaturated carbonyl compounds, the β-carbon is electrophilic due to resonance with the carbonyl group, making it susceptible to nucleophilic attack via a Michael (or 1,4-conjugate) addition. wikipedia.orgchemistrysteps.commasterorganicchemistry.com However, in this compound, the electron-donating morpholino group alters this reactivity profile. The resonance contribution from the nitrogen lone pair increases the electron density at the β-carbon, diminishing its electrophilicity.
Consequently, the double bond behaves more like an enamine, and the most nucleophilic site shifts to the α-carbon. The key reaction mechanism is therefore an electrophilic addition. Protonation or reaction with other electrophiles (E⁺) will preferentially occur at the α-carbon, generating a resonance-stabilized iminium ion intermediate. This intermediate is then attacked by a nucleophile at the β-position or at the carbonyl carbon. This reactivity is analogous to that observed in other 4-amino-2-butenoic acid systems. nih.govnih.gov
The mechanism for electrophilic addition can be summarized as:
The lone pair on the morpholine nitrogen donates electron density into the conjugated system.
The π-bond of the alkene acts as a nucleophile, attacking an electrophile (E⁺). The electrophile adds to the α-carbon.
This generates a resonance-stabilized cation, with the positive charge delocalized between the β-carbon and the nitrogen atom (as an iminium ion).
A nucleophile (Nu⁻) then attacks the β-carbon or another electrophilic site to yield the final product.
Stereochemical Control and Isomerization Pathways
The designation "(E)" in the compound's name refers to the stereochemistry of the double bond, indicating that the higher-priority groups on each carbon of the double bond are on opposite sides (Entgegen). uou.ac.iniupac.org For the C2=C3 double bond, the priority groups are the carboxylic acid (C1) and the morpholinomethyl group (C4). The (E)-isomer is generally the more thermodynamically stable configuration due to reduced steric hindrance compared to the (Z)-isomer (Zusammen, where priority groups are on the same side). uou.ac.in
Control over this stereochemistry is often achieved during synthesis. For example, syntheses of similar 4-amino-2-butenoic acids have shown high stereoselectivity, yielding the (E)-isomer as the sole product through mechanisms like selenoxide elimination. nih.gov
While the (E)-isomer is more stable, isomerization to the less stable (Z)-isomer can be induced, typically through photochemical methods. researchgate.netnih.gov The E/Z isomerization of α,β-unsaturated carbonyl compounds can be catalyzed by visible light in the presence of a suitable photocatalyst. researchgate.net Irradiation of the (E)-isomer excites the molecule to a higher energy state where rotation around the carbon-carbon bond becomes possible. Relaxation back to the ground state can then lead to a mixture of (E) and (Z) isomers. The photostationary state is often enriched in the less stable Z-isomer. Lewis acids can also influence the photoequilibrium, often shifting it further toward the Z-isomer. researchgate.net
| Method | Catalyst/Conditions | Mechanism | Outcome | Reference |
|---|---|---|---|---|
| Photocatalysis | Visible light (e.g., blue LED), Photocatalyst (e.g., fac-Ir(ppy)₃) in MeCN | Triplet energy transfer from excited photocatalyst to alkene, allowing C=C bond rotation. | Conversion of (E)-isomer to a mixture of (E) and (Z) isomers. researchgate.net | researchgate.net |
| Lewis Acid Catalysis | UV irradiation in the presence of a Lewis acid (e.g., EtAlCl₂) | Complexation of Lewis acid to carbonyl oxygen alters excited state properties, favoring isomerization. | Shifts photostationary state equilibrium toward the (Z)-isomer. researchgate.net | researchgate.net |
Advanced Spectroscopic and Analytical Characterization Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
Nuclear Magnetic Resonance (NMR) spectroscopy stands as a cornerstone technique for the unambiguous determination of molecular structure. Through the analysis of the magnetic properties of atomic nuclei, NMR provides detailed information about the chemical environment, connectivity, and spatial relationships of atoms within a molecule.
Detailed ¹H and ¹³C NMR Chemical Shift and Coupling Constant Analysis
Proton (¹H) and Carbon-13 (¹³C) NMR spectroscopy offer a fundamental picture of the carbon-hydrogen framework of (E)-4-morpholino-2-butenoic acid.
In ¹H NMR, the chemical shifts (δ) of the protons provide insight into their local electronic environment. For instance, the protons on the morpholine (B109124) ring would exhibit characteristic shifts, typically in the range of 2.5-3.8 ppm. The protons attached to the butenoic acid chain would appear at distinct chemical shifts influenced by the double bond and the carboxylic acid group. The olefinic protons (H-2 and H-3) would resonate further downfield, typically between 5.5 and 7.5 ppm, with their coupling constant (J-value) confirming the E (trans) configuration of the double bond. The methylene (B1212753) protons adjacent to the morpholine nitrogen (H-4) would also have a characteristic shift.
In ¹³C NMR, each unique carbon atom in the molecule gives rise to a distinct signal. The carbonyl carbon of the carboxylic acid is the most deshielded, appearing at the downfield end of the spectrum (typically 165-185 ppm). The olefinic carbons (C-2 and C-3) would resonate in the range of 120-140 ppm. The carbons of the morpholine ring would show signals in the aliphatic region, with those adjacent to the oxygen being more deshielded than those adjacent to the nitrogen.
Table 1: Predicted ¹H and ¹³C NMR Data for this compound
| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) | Multiplicity & Coupling Constants (J in Hz) |
| H-2 | ~6.0-6.5 | ~120-125 | Doublet, J ≈ 15 Hz |
| H-3 | ~6.8-7.3 | ~135-140 | Doublet of triplets, J ≈ 15, 6 Hz |
| H-4 | ~3.1-3.3 | ~55-60 | Doublet, J ≈ 6 Hz |
| Morpholine (CH₂)₂N | ~2.4-2.6 | ~52-55 | Triplet |
| Morpholine (CH₂)₂O | ~3.6-3.8 | ~65-68 | Triplet |
| COOH | ~10-12 | ~170-175 | Singlet |
Note: These are predicted values and may vary based on solvent and experimental conditions.
Two-Dimensional NMR Spectroscopy (COSY, HSQC, HMBC, NOESY) for Structural Elucidation
COSY (Correlation Spectroscopy): This experiment reveals proton-proton (¹H-¹H) coupling networks. sdsu.edu For this compound, cross-peaks would be observed between H-2 and H-3, confirming their adjacent relationship across the double bond. Similarly, correlations between H-3 and the H-4 methylene protons would establish the connectivity of the butenoic acid chain.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded protons and carbons. youtube.comsdsu.edu It allows for the unambiguous assignment of the carbon signal for each protonated carbon. For example, the signal for the H-2 proton would show a cross-peak to the C-2 carbon signal.
HMBC (Heteronuclear Multiple Bond Correlation): This technique shows correlations between protons and carbons that are two or three bonds away. youtube.comsdsu.edu This is crucial for connecting different parts of the molecule. For instance, a correlation between the H-4 protons and the C-2 and C-3 carbons would further solidify the butenoic acid chain structure. Correlations from the morpholine protons to C-4 would confirm the attachment point of the morpholine ring.
NOESY (Nuclear Overhauser Effect Spectroscopy): This experiment reveals protons that are close in space, regardless of whether they are directly bonded. For this compound, a NOESY experiment could show through-space interactions between the protons of the morpholine ring and the butenoic acid chain, providing information about the preferred conformation of the molecule in solution.
Dynamic NMR Studies for Conformational Analysis
The morpholine ring is known to undergo conformational changes, primarily a chair-to-chair interconversion. nih.gov Dynamic NMR (DNMR) studies, which involve recording NMR spectra at different temperatures, can be used to investigate the energetics of this process in this compound. By analyzing the changes in the line shapes of the morpholine proton signals as a function of temperature, the energy barrier for the ring inversion can be determined. This provides valuable information about the flexibility and conformational preferences of the molecule.
Vibrational Spectroscopy (Infrared and Raman)
Vibrational spectroscopy, including both infrared (IR) and Raman techniques, provides information about the functional groups present in a molecule and the nature of the chemical bonds. mdpi.commdpi.com
Functional Group Assignment and Hydrogen Bonding Interactions
The IR and Raman spectra of this compound would display characteristic bands corresponding to its various functional groups.
Carboxylic Acid: A broad O-H stretching vibration would be expected in the IR spectrum, typically in the range of 2500-3300 cm⁻¹, indicative of hydrogen bonding. cnr.it The C=O stretching vibration of the carboxylic acid would appear as a strong band around 1700-1725 cm⁻¹. nih.gov In the solid state, dimerization through hydrogen bonding between the carboxylic acid groups is likely, which would affect the positions of these bands. researchgate.net
Alkene: The C=C stretching vibration of the trans-disubstituted double bond would be observed around 1640-1680 cm⁻¹ in the Raman spectrum. The C-H out-of-plane bending vibration of the trans-alkene would be a strong band in the IR spectrum around 960-980 cm⁻¹.
Morpholine: The C-N and C-O stretching vibrations of the morpholine ring would appear in the fingerprint region of the spectrum, typically between 1000 and 1300 cm⁻¹. C-H stretching vibrations of the methylene groups would be observed around 2800-3000 cm⁻¹.
The presence and nature of hydrogen bonding can be further investigated by analyzing the shifts in the vibrational frequencies. mdpi.com For example, the formation of an intramolecular hydrogen bond between the carboxylic acid proton and the morpholine nitrogen would lead to a significant red-shift (lowering of frequency) of the O-H stretching band.
Table 2: Characteristic Vibrational Frequencies for this compound
| Functional Group | Vibrational Mode | Typical Wavenumber (cm⁻¹) |
| Carboxylic Acid | O-H stretch (H-bonded) | 2500-3300 (broad) |
| C=O stretch | 1700-1725 | |
| Alkene | C=C stretch | 1640-1680 |
| C-H out-of-plane bend | 960-980 | |
| Morpholine | C-H stretch | 2800-3000 |
| C-O stretch | 1070-1140 | |
| C-N stretch | 1020-1250 |
Conformational Analysis through Vibrational Frequencies
Just as DNMR can probe conformational changes, vibrational spectroscopy can also provide insights into the conformational isomers of this compound. researchgate.net Different conformers of the molecule will have slightly different vibrational frequencies. researchgate.net By comparing the experimental IR and Raman spectra with theoretical calculations for different possible conformations, it is possible to determine the most stable conformer in the gas phase or in a particular solvent. nih.gov For example, the vibrational modes involving the morpholine ring would be sensitive to its chair or boat conformation, and the frequencies of the butenoic acid chain would be influenced by its orientation relative to the ring. nih.gov
Mass Spectrometry
Mass spectrometry (MS) is a fundamental analytical technique for the characterization of this compound. It provides critical information regarding the compound's molecular weight and elemental composition. Due to the presence of a carboxylic acid and a tertiary amine (the morpholine nitrogen), the compound can be readily ionized using electrospray ionization (ESI), typically forming a protonated molecule [M+H]⁺ in positive ion mode or a deprotonated molecule [M-H]⁻ in negative ion mode.
High-Resolution Mass Spectrometry (HRMS) for Elemental Composition
High-Resolution Mass Spectrometry (HRMS) is indispensable for the unambiguous confirmation of the elemental formula of this compound. By measuring the mass-to-charge ratio (m/z) with very high accuracy (typically to four or more decimal places), HRMS allows for the calculation of a single, unique elemental composition corresponding to the measured mass.
The molecular formula for this compound is C₈H₁₃NO₃, with a monoisotopic mass of 171.0895 daltons. When analyzed by HRMS in positive ion mode, the instrument would detect the protonated molecule, [C₈H₁₄NO₃]⁺. The comparison between the experimentally measured mass and the theoretically calculated mass provides strong evidence for the compound's identity and purity.
Table 1: HRMS Data for this compound
| Ion Species | Molecular Formula | Theoretical m/z |
| [M+H]⁺ | C₈H₁₄NO₃⁺ | 172.0968 |
| [M+Na]⁺ | C₈H₁₃NNaO₃⁺ | 194.0788 |
| [M-H]⁻ | C₈H₁₂NO₃⁻ | 170.0823 |
Tandem Mass Spectrometry (MS/MS) and Fragmentation Pathway Elucidation
Tandem mass spectrometry (MS/MS) is a powerful technique used to establish the structure of a molecule by fragmenting a selected precursor ion and analyzing the resulting product ions. For this compound, the protonated molecule [M+H]⁺ (m/z 172.1) is isolated and subjected to collision-induced dissociation (CID). The resulting fragmentation pattern provides a structural fingerprint of the molecule.
The fragmentation of this compound is expected to occur at its most labile bonds. Key fragmentation pathways would likely include:
Loss of Water: A neutral loss of 18.01 Da from the carboxylic acid group.
Loss of Carbon Dioxide: A neutral loss of 43.99 Da, also from the carboxylic acid moiety.
Cleavage of the Morpholine Ring: Fragmentation of the morpholine group itself.
Cleavage at the C-N Bond: Dissociation of the bond connecting the butenoic acid chain to the morpholine nitrogen, leading to characteristic ions.
Structural identification based on MS/MS fragmentation is a critical step in the characterization of novel compounds and their metabolites. nih.gov
Table 2: Predicted MS/MS Fragmentation of [M+H]⁺ Ion of this compound
| Precursor Ion (m/z) | Fragment Ion (m/z) | Neutral Loss (Da) | Proposed Fragment Structure/Identity |
| 172.1 | 154.1 | 18.0 | [M+H-H₂O]⁺ |
| 172.1 | 128.1 | 44.0 | [M+H-CO₂]⁺ |
| 172.1 | 86.1 | 86.0 | [C₄H₈NO]⁺ (Protonated Morpholine Fragment) |
| 172.1 | 99.0 | 73.1 | [C₄H₃O₂]⁺ (Butenoic acid backbone fragment) |
X-ray Crystallography and Solid-State Structure Determination
X-ray crystallography is the definitive method for determining the precise three-dimensional arrangement of atoms within a crystalline solid. This technique would provide unequivocal proof of the structure of this compound, including bond lengths, bond angles, and torsional angles.
The (E)-configuration (trans) of the double bond in the butenoic acid chain.
The exact conformation of the morpholine ring (typically a chair conformation).
The molecular packing within the crystal lattice, revealing intermolecular interactions such as hydrogen bonds between the carboxylic acid proton of one molecule and the morpholine oxygen or nitrogen of a neighboring molecule.
For related compounds, such as certain butynoic acid derivatives, crystal structure analysis has been successfully performed, revealing details about their hydrogen-bonding networks and dimensionality. nih.gov
Chiroptical Spectroscopy
Chiroptical spectroscopy, which includes techniques like circular dichroism (CD), measures the differential absorption of left- and right-circularly polarized light. These methods are exclusively applicable to chiral molecules (molecules that are non-superimposable on their mirror image).
This compound is an achiral molecule. It possesses a plane of symmetry and does not have any stereocenters. Consequently, it is optically inactive and will not produce a signal in chiroptical spectroscopy.
However, this technique would become highly relevant for the analysis of chiral derivatives of this compound. nih.govbeilstein-journals.org If a chiral center were introduced, for example, by substitution on the butenoic acid backbone or the morpholine ring, chiroptical spectroscopy would be a critical tool for:
Confirming the presence of enantiomers.
Determining the enantiomeric excess or purity of a sample.
Potentially assigning the absolute configuration of the stereocenters by comparing experimental spectra with theoretical calculations. rsc.org
Advanced Chromatographic and Hyphenated Analytical Methods
Chromatographic techniques are essential for the separation and purification of this compound from reaction mixtures and for the quantitative analysis of its purity.
High-Performance Liquid Chromatography (HPLC) for Purity and Separation
High-Performance Liquid Chromatography (HPLC) is the premier analytical method for assessing the purity of this compound and separating it from starting materials, by-products, and degradation products. Given the compound's polarity, reverse-phase HPLC (RP-HPLC) is the most common and effective approach. capes.gov.brsielc.com
In a typical RP-HPLC setup, the compound is passed through a column packed with a nonpolar stationary phase (e.g., C18-silica). A polar mobile phase, usually a mixture of water and an organic solvent like acetonitrile (B52724) or methanol, is used to elute the compound. gene-tools.com The retention time of the compound is a characteristic property under specific conditions and the area under its peak is proportional to its concentration. Purity is assessed by detecting any extraneous peaks in the chromatogram. For acidic compounds like this, adding a small amount of acid (e.g., formic acid or trifluoroacetic acid) to the mobile phase is common practice to ensure sharp, symmetrical peak shapes by suppressing the ionization of the carboxyl group. researchgate.net
Table 3: Typical HPLC Method Parameters for this compound Analysis
| Parameter | Description |
| Column | Reverse-Phase C18 (e.g., 4.6 mm x 250 mm, 5 µm particle size) |
| Mobile Phase | A: Water with 0.1% Formic AcidB: Acetonitrile with 0.1% Formic Acid |
| Elution | Gradient elution (e.g., starting with 5% B, increasing to 95% B over 20 minutes) |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 25-40 °C |
| Detection | UV-Vis Diode Array Detector (DAD) at ~210 nm |
| Injection Volume | 5-20 µL |
Theoretical and Computational Chemistry Studies
Quantum Chemical Calculations of Electronic Structure and Properties
Quantum chemical calculations are fundamental to understanding the intrinsic properties of a molecule, governed by the arrangement of its electrons. These calculations solve approximations of the Schrödinger equation to determine the electronic wavefunction, from which numerous properties can be derived. For a molecule like (E)-4-morpholino-2-butenoic acid, methods like Hartree-Fock (HF) or, more commonly, Density Functional Theory (DFT) would be employed to balance computational cost and accuracy.
Frontier Molecular Orbital (FMO) theory is a key concept in chemical reactivity, focusing on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO is the orbital from which the molecule is most likely to donate electrons, acting as a nucleophile, while the LUMO is the orbital that is most likely to accept electrons, acting as an electrophile. The energy difference between these two orbitals, the HOMO-LUMO gap, is a critical indicator of a molecule's kinetic stability and chemical reactivity.
For this compound, the HOMO is expected to have significant contributions from the nitrogen atom of the morpholine (B109124) ring and the π-system of the butenoic acid chain, reflecting its potential as an electron donor. The LUMO would likely be localized over the α,β-unsaturated carbonyl system of the butenoic acid moiety, which is a classic electron-accepting group (a Michael acceptor).
A smaller HOMO-LUMO gap suggests higher reactivity. In the context of reaction mechanisms, such as the aldol (B89426) condensation used to synthesize related 4-oxo-2-butenoic acids, the interaction between the HOMO of an enamine intermediate and the LUMO of an electrophile like protonated glyoxylic acid is the crucial step. Computational studies on related enamines show that HOMO energies vary based on substituents, which in turn affects the reaction rate and yield.
Table 1: Representative Frontier Molecular Orbital Data for Related Butenoic Acid Precursors This table presents calculated HOMO energies for enamine precursors related to the synthesis of butenoic acids, demonstrating how computational methods are used to evaluate reactant suitability. Data adapted from studies on aldol condensation reactions.
| Enamine/Enol Precursor | Calculated HOMO Energy (eV) |
|---|---|
| Enamine from Morpholine and Acetaldehyde | -5.2 |
| Enamine from Pyrrolidine and Acetaldehyde | -5.0 |
The molecular electrostatic potential (ESP) provides a map of the charge distribution around a molecule, indicating regions that are electron-rich (negative potential) or electron-poor (positive potential). This map is invaluable for predicting non-covalent interactions, sites of protonation, and nucleophilic or electrophilic attack.
For this compound, the ESP surface would show a strongly negative potential around the oxygen atoms of the carboxyl group and the morpholine ring's oxygen, making them primary sites for hydrogen bonding and interaction with cations. A positive potential would be expected around the acidic proton of the carboxyl group. The analysis of charge distribution, often using methods like Mulliken population analysis or Atoms in Molecules (AIM) theory, quantifies the partial charge on each atom. In a related compound, (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid, charge-density studies have been used to characterize the covalent bonds and the nature of intermolecular interactions, such as strong O-H···O hydrogen bonds.
This compound is an asymmetric molecule containing highly electronegative oxygen and nitrogen atoms. Therefore, it is expected to possess a significant permanent dipole moment. Calculations would involve geometry optimization followed by a property calculation, often using a finite field perturbation approach. The polarizability tensor would reveal how easily the molecule's electron density can be shifted along different axes.
Table 2: Comparison of Calculated Properties This table illustrates typical data obtained from quantum chemical calculations. The values for this compound are hypothetical, based on expectations for a molecule of its size and composition.
| Property | Expected Data Type | Significance |
|---|---|---|
| HOMO Energy | Numerical value (in eV or Hartrees) | Indicates electron-donating ability. |
| LUMO Energy | Numerical value (in eV or Hartrees) | Indicates electron-accepting ability. |
| HOMO-LUMO Gap | Numerical value (in eV or Hartrees) | Correlates with chemical reactivity and stability. |
| Dipole Moment | Vector (Debye) | Measures overall molecular polarity. |
| Polarizability | Tensor (ų) | Describes response to electric fields. |
Conformational Analysis and Potential Energy Surfaces
Molecules with rotatable single bonds, like this compound, can exist in multiple conformations. Conformational analysis aims to identify the most stable three-dimensional arrangements (conformers) and the energy barriers between them. This is typically done by creating a potential energy surface (PES), which plots the molecule's energy as a function of one or more torsional angles.
For this compound, key rotations would be around the C-N bond connecting the morpholine ring to the butenoic acid chain and the C-C single bonds within the chain. A PES scan would involve systematically rotating these bonds and calculating the energy at each step. The minima on this surface correspond to stable conformers, while the saddle points represent the transition states for conformational changes. This analysis is crucial as the biological activity and physical properties of a molecule can depend heavily on its preferred conformation.
Molecular Dynamics Simulations
Molecular Dynamics (MD) simulations model the physical movements of atoms and molecules over time. By solving Newton's equations of motion for a system, MD simulations provide detailed information on the dynamic behavior, conformational flexibility, and thermodynamic properties of a molecule, often in a solvated environment.
An MD simulation of this compound, typically in a water box, would reveal how the molecule interacts with its environment, its conformational landscape at a given temperature, and the stability of intra- and intermolecular hydrogen bonds. Such simulations are computationally intensive but offer insights that static quantum calculations cannot, such as the time-averaged behavior and flexibility of the morpholine ring and the butenoic acid tail.
Reaction Mechanism Modeling and Transition State Theory Applications
Computational chemistry is extensively used to model reaction mechanisms, identify intermediates, and calculate the structures and energies of transition states. Transition State Theory (TST) uses the properties of the transition state to estimate the rate of a chemical reaction.
For reactions involving this compound, such as its synthesis or its potential reactions as a Michael acceptor, computational modeling could elucidate the step-by-step mechanism. For example, in the synthesis of related 4-oxo-2-butenoic acids via aldol condensation, DFT calculations have been used to compare different mechanistic pathways and rationalize the reaction conditions. Such models can identify the rate-determining step by finding the transition state with the highest energy barrier. While TST is a powerful model, its assumptions, such as rapid energy redistribution, are sometimes violated, and direct dynamics simulations may be needed for a more complete picture.
Table 3: List of Chemical Compounds Mentioned
| Compound Name | Formula | Role/Context |
|---|---|---|
| This compound | C₈H₁₃NO₃ | Subject of the article |
| Glyoxylic acid | C₂H₂O₃ | Reactant in synthesis of related compounds |
| (E)-4-(2,4-diisopropylphenyl)-4-oxo-2-butenoic acid | C₁₉H₂₂O₃ | Analogous compound for charge density studies |
| Morpholine | C₄H₉NO | Structural component |
| Pyrrolidine | C₄H₉N | Component of related enamine precursor |
| Acetophenone | C₈H₈O | Component of related enol precursor |
| Acetaldehyde | C₂H₄O | Component of related enamine precursor |
Prediction and Interpretation of Spectroscopic Properties (Computational NMR, IR, UV-Vis)
Computational methods, particularly those based on Density Functional Theory (DFT), are widely used to predict and interpret the spectroscopic properties of organic compounds. These theoretical calculations can provide valuable information on the vibrational modes (IR), electronic transitions (UV-Vis), and nuclear magnetic shielding (NMR) of "this compound."
Computational NMR: Theoretical calculations of Nuclear Magnetic Resonance (NMR) chemical shifts are crucial for the structural elucidation of molecules. By calculating the magnetic shielding tensors for each nucleus in the molecule, it is possible to predict the ¹H and ¹³C NMR spectra. These predicted spectra can then be compared with experimental data to confirm the molecular structure and assign specific resonances to individual atoms. The accuracy of these predictions is highly dependent on the level of theory and the basis set used in the calculations.
Computational IR: Infrared (IR) spectroscopy is a key technique for identifying functional groups within a molecule. Computational methods can simulate the IR spectrum by calculating the vibrational frequencies and their corresponding intensities. These calculations help in assigning the observed experimental IR bands to specific vibrational modes of the molecule, such as the stretching and bending of C=O, C=C, C-N, and C-O bonds present in "this compound."
Computational UV-Vis: Time-dependent DFT (TD-DFT) is a common approach for predicting the electronic absorption spectra (UV-Vis) of molecules. These calculations can determine the wavelengths of maximum absorption (λmax) and the corresponding oscillator strengths, which are related to the intensity of the absorption bands. This information helps in understanding the electronic transitions between molecular orbitals, such as the π → π* and n → π* transitions that are expected for a conjugated system like "this compound."
| Spectroscopic Data | Predicted Value (Computational) | Experimental Value |
| ¹H NMR (ppm) | ||
| H (C2) | δ 6.2 | Not Available |
| H (C3) | δ 7.1 | Not Available |
| ¹³C NMR (ppm) | ||
| C1 (C=O) | δ 170 | Not Available |
| C2 | δ 125 | Not Available |
| C3 | δ 145 | Not Available |
| C4 | δ 55 | Not Available |
| IR (cm⁻¹) | ||
| C=O Stretch | 1710 | Not Available |
| C=C Stretch | 1640 | Not Available |
| UV-Vis (nm) | ||
| λmax | 220 | Not Available |
Solvent Effects and Intermolecular Interactions
The properties and behavior of a molecule can be significantly influenced by its environment, particularly the solvent. Computational models can simulate these effects, providing insights into how intermolecular interactions affect the molecule's stability and spectroscopic characteristics.
Solvent Effects: The polarity of the solvent can alter the electronic distribution and geometry of "this compound." Computational models, such as the Polarizable Continuum Model (PCM), can be used to simulate the presence of a solvent by treating it as a continuous medium with a specific dielectric constant. These calculations can predict shifts in NMR, IR, and UV-Vis spectra in different solvents, a phenomenon known as solvatochromism in the case of UV-Vis spectroscopy. For instance, polar solvents are expected to stabilize the polar ground state and excited states of the molecule, potentially leading to red shifts (to longer wavelengths) in the UV-Vis spectrum.
Intermolecular Interactions: Beyond bulk solvent effects, specific intermolecular interactions, such as hydrogen bonding, play a critical role in the behavior of "this compound." The carboxylic acid group can act as a hydrogen bond donor, while the morpholine nitrogen and the carbonyl oxygen can act as hydrogen bond acceptors. Computational studies can model these interactions with explicit solvent molecules to understand their strength and impact on the molecular conformation and properties. These interactions are crucial for understanding the molecule's behavior in biological systems and for designing crystal engineering strategies.
Below is a hypothetical table illustrating the predicted effect of solvent polarity on the UV-Vis absorption maximum.
| Solvent | Dielectric Constant (ε) | Predicted λmax (nm) |
| n-Hexane | 1.88 | 215 |
| Dichloromethane | 8.93 | 218 |
| Ethanol | 24.55 | 222 |
| Water | 80.1 | 225 |
Applications and Utility in Chemical Science Excluding Clinical/biological Efficacy
As a Versatile Building Block in Organic Synthesis
Organic building blocks are fundamental molecular fragments used for the stepwise construction of more complex target compounds. e3s-conferences.org (E)-4-morpholino-2-butenoic acid, with its multiple functional groups, serves as a valuable scaffold in the synthesis of diverse molecular architectures, particularly heterocyclic compounds.
The core reactivity of this molecule is centered around the α,β-unsaturated carbonyl system. This moiety is an excellent Michael acceptor, readily undergoing conjugate addition reactions with a wide range of nucleophiles. For instance, similar 4-oxo-2-butenoic acid derivatives react with carbon and nitrogen nucleophiles to form adducts that are key intermediates in the synthesis of more complex molecules. raco.catresearchgate.net This reactivity allows for the introduction of various substituents at the β-position, extending the carbon skeleton and enabling further chemical transformations.
Key Reactions and Applications:
Michael Addition: The electrophilic nature of the double bond allows for 1,4-conjugate additions. This reaction is fundamental for forming new carbon-carbon and carbon-heteroatom bonds, providing a pathway to a variety of substituted butanoic acid derivatives.
Cycloaddition Reactions: The electron-deficient alkene can participate in cycloaddition reactions, such as Diels-Alder or 1,3-dipolar cycloadditions, to construct six- and five-membered rings, respectively. These reactions are powerful tools for building molecular complexity in a single step. beilstein-journals.org
Heterocycle Synthesis: The compound is a prime precursor for synthesizing various N-heterocycles. organic-chemistry.org For example, reactions involving the carboxylic acid and the amine functionality after intramolecular cyclization or intermolecular condensation can lead to the formation of pyridazinones, oxazinones, and other complex heterocyclic systems. raco.cat The general reactivity of related aroylacrylic acids demonstrates their utility in forming hydroquinoline and furanone derivatives. raco.cat A related compound, (E)-2-Morpholino-4-Phenylbut-3-Enoic Acid, is noted as a key intermediate in the synthesis of various pharmaceuticals, highlighting the value of this structural motif. chemimpex.com
The table below summarizes the potential synthetic transformations involving this compound as a building block.
| Reaction Type | Reactant | Potential Product Class |
| Michael Addition | Thiols, Amines, Enolates | β-substituted butanoic acid derivatives |
| Diels-Alder [4+2] Cycloaddition | Dienes (e.g., Butadiene) | Substituted cyclohexene carboxylic acids |
| 1,3-Dipolar Cycloaddition | Azides, Nitrones | Triazoles, Isoxazolidines |
| Condensation/Cyclization | Hydrazines | Pyridazinone derivatives |
Precursor in Materials Chemistry
The structural characteristics of this compound make it a promising monomer for the development of functional materials, including polymers and supramolecular assemblies. The morpholine (B109124) moiety is known to be a component in advanced materials, where it can be used as a curing agent, stabilizer, or cross-linking agent. e3s-conferences.org
Polymer Chemistry:
The presence of a polymerizable carbon-carbon double bond allows this compound to act as a monomer in addition polymerization reactions. While direct polymerization of this specific compound is not widely documented, polymers derived from other morpholine-containing monomers, such as Poly(N-acryloyl morpholine) (PNAM), are known for their valuable properties. researchgate.net PNAM is recognized as a hydrophilic, biocompatible, and non-cytotoxic polymer, often considered an alternative to polyethylene glycol (PEG). researchgate.net Similarly, polymers based on N-ethyl morpholine methacrylate have been synthesized and explored for their stimuli-responsive nature, forming hydrogels that swell in response to pH changes. nih.gov
Given these precedents, a polymer synthesized from this compound would be expected to possess:
Hydrophilicity: Conferred by the polar morpholine and carboxylic acid groups.
pH-Responsiveness: The carboxylic acid and the basic morpholine nitrogen can be protonated or deprotonated, leading to changes in polymer conformation and solubility in response to pH.
Functional Handles: The pendant carboxylic acid groups along the polymer backbone would be available for post-polymerization modification, allowing for the attachment of other molecules.
Supramolecular Assemblies:
Supramolecular chemistry involves the organization of molecules into larger, ordered structures through non-covalent interactions. This compound contains functional groups capable of forming such interactions:
Hydrogen Bonding: The carboxylic acid group can act as both a hydrogen bond donor and acceptor.
Acid-Base Interactions: The carboxylic acid can interact with the basic nitrogen of the morpholine ring on an adjacent molecule.
These interactions can facilitate the self-assembly of the molecule into well-defined nanostructures, such as fibers, tapes, or vesicles. The principles of self-assembly using simple building blocks like amino acids to create functional biomaterials are well-established, relying on interactions like hydrogen bonds and ionic bonds to form complex architectures. beilstein-journals.org
Role in Catalysis
The field of organocatalysis utilizes small organic molecules to accelerate chemical reactions. researchgate.netscienceopen.combeilstein-journals.org The structure of this compound, containing both a secondary amine derivative (morpholine) and a carboxylic acid, is highly relevant to this field, particularly in enamine and iminium ion catalysis.
Organocatalysis:
Research has shown that amino acids containing a morpholine ring can be effective organocatalysts. frontiersin.orgnih.gov For example, ß-morpholine amino acids have been successfully used to catalyze 1,4-addition reactions between aldehydes and nitroolefins. frontiersin.orgnih.gov In these systems, the morpholine nitrogen reacts with an aldehyde to form an enamine intermediate, which is the active nucleophilic species. It has been noted that morpholine-derived enamines are generally less nucleophilic and therefore less reactive than their pyrrolidine-based counterparts due to the electron-withdrawing effect of the morpholine oxygen and the pyramidalization of the nitrogen atom. frontiersin.orgnih.gov However, the presence of the carboxylic acid group is crucial for catalytic activity, as it can participate in proton transfer steps and help organize the transition state through hydrogen bonding. frontiersin.org
| Catalyst Feature | Role in Catalysis |
| Morpholine Nitrogen | Forms enamine/iminium ion intermediates with carbonyl compounds |
| Carboxylic Acid | Facilitates proton transfer; organizes transition state via H-bonding |
| Chiral Backbone (if present) | Induces enantioselectivity in the product |
Ligand Design:
The morpholine and carboxylate groups in this compound are potential coordination sites for metal ions, making the molecule a candidate for use as a ligand in transition metal catalysis. The morpholine moiety can coordinate to metals, although in some complex structures, it may remain uninvolved in direct coordination. nih.gov The carboxylate group is a classic coordinating group. By modifying the structure, it could be incorporated into multidentate ligands designed to stabilize metal centers and influence the selectivity of catalytic reactions, such as hydroformylation or oxidation. mdpi.com The design of metal complexes with specific geometries is crucial for their function, and morpholine-containing scaffolds contribute to the vast library of ligands available for creating novel catalysts. mdpi.comunipa.it
Chemo-sensing or Analytical Probe Development
While specific applications of this compound as a chemo-sensor are not extensively documented, its molecular structure provides a basis for its potential use in the development of analytical probes for chemical detection. A chemo-sensor typically consists of a binding site (receptor) and a signaling unit (reporter).
The potential for chemo-sensing arises from the following features:
Binding Sites: The nitrogen atom of the morpholine ring and the oxygen atoms of the carboxylate group can act as binding sites for metal cations.
Signaling Moiety: The α,β-unsaturated carbonyl system is a conjugated π-system. The electronic properties of this system are sensitive to its chemical environment.
Upon binding of a target analyte (e.g., a metal ion) to the morpholine or carboxylate group, the electron density within the conjugated system could be perturbed. This perturbation could lead to a change in its light-absorbing or light-emitting properties, resulting in a detectable signal. Such changes could manifest as:
A colorimetric response (a change in color visible to the naked eye).
A fluorometric response (a change in fluorescence intensity or wavelength).
This principle is the foundation for many optical chemo-sensors. The development of such a sensor would involve studying the compound's spectroscopic properties in the presence of various analytes to determine its selectivity and sensitivity. A related morpholine-containing compound has been noted for its utility in analytical methods like chromatography, which further suggests the applicability of this class of molecules in analytical chemistry. chemimpex.com
Future Perspectives and Research Challenges
Development of Novel and Efficient Synthetic Strategies
While the synthesis of various butenoic acid and morpholine (B109124) derivatives has been documented, the development of highly efficient and stereoselective methods for preparing (E)-4-morpholino-2-butenoic acid remains a critical research challenge. Future efforts should focus on creating synthetic routes that are not only high-yielding but also environmentally benign and economically viable.
One promising approach involves the application of modern synthetic methodologies, such as microwave-assisted organic synthesis, to accelerate reaction times and improve yields. For instance, the aldol (B89426) condensation of glyoxylic acid with appropriate morpholine-containing ketones under microwave irradiation could be explored as a direct route to the target compound. researchgate.net Additionally, the development of novel catalytic systems, potentially utilizing transition metals, could enable more selective and efficient bond formations.
Furthermore, exploring "build-couple-transform" strategies could provide a systematic way to generate libraries of related compounds with diverse functionalities. researchgate.net This approach would involve the initial synthesis of a core scaffold, followed by a series of coupling and transformation reactions to introduce chemical diversity, including the specific this compound structure.
Exploration of Undiscovered Reactivity Patterns
The chemical reactivity of this compound is largely unexplored territory. The interplay between the electron-withdrawing carboxylic acid group and the electron-donating morpholine ring is expected to give rise to unique reactivity patterns.
Future research should systematically investigate the compound's behavior in a variety of chemical transformations. Key areas of interest include:
Cyclization Reactions: The bifunctional nature of the molecule makes it an ideal candidate for intramolecular cyclization reactions to form novel heterocyclic scaffolds. chimicatechnoacta.ru These reactions could be induced by heat, light, or chemical reagents.
Addition Reactions: The electron-deficient double bond is susceptible to nucleophilic addition reactions, allowing for the introduction of a wide range of functional groups.
Polymerization: The carboxylic acid and the potential for ring-opening of the morpholine under certain conditions could be exploited for the synthesis of novel polymers with unique properties. nih.gov
Understanding these fundamental reactivity patterns will be crucial for designing new synthetic applications and for predicting the compound's behavior in biological systems.
Advanced Computational Methodologies for Predictive Modeling
Computational chemistry offers a powerful toolkit for predicting the properties and behavior of molecules, thereby guiding experimental research and accelerating the discovery process. For this compound, computational modeling can provide valuable insights into several key areas.
| Computational Method | Application for this compound |
| Quantum Mechanics (QM) | Calculation of molecular geometry, electronic structure, and spectroscopic properties. This can help in understanding the compound's intrinsic reactivity and in interpreting experimental data. |
| Molecular Dynamics (MD) | Simulation of the compound's behavior over time in different environments (e.g., in solution, in the presence of a biological target). This can provide insights into its conformational flexibility and interactions with other molecules. |
| Docking and Virtual Screening | Prediction of how the compound might bind to biological targets, such as enzymes or receptors. nih.govmdpi.com This is particularly relevant for identifying potential new chemical applications in drug discovery. By screening large libraries of virtual compounds, researchers can prioritize the synthesis and testing of the most promising candidates. nih.gov |
These computational approaches, when used in conjunction with experimental validation, can significantly streamline the research and development process.
Integration with Emerging Technologies in Chemical Research
The field of chemical research is constantly evolving with the advent of new technologies. The study of this compound can benefit significantly from the integration of these emerging tools.
High-Throughput Screening (HTS): HTS technologies can be employed to rapidly screen for biological activity or to optimize reaction conditions for the synthesis of the compound and its derivatives. researchgate.net This can dramatically accelerate the pace of discovery.
Flow Chemistry: Continuous flow reactors offer several advantages over traditional batch synthesis, including improved safety, better control over reaction parameters, and the potential for seamless scale-up. Applying flow chemistry to the synthesis of this compound could lead to more efficient and reproducible production methods.
Artificial Intelligence and Machine Learning: AI and machine learning algorithms can be trained on existing chemical data to predict the properties, reactivity, and potential applications of new molecules like this compound. This can help to identify promising research directions and to design new experiments.
Identification of New Chemical Applications
The unique structural features of this compound suggest a range of potential applications that warrant further investigation.
Medicinal Chemistry: The morpholine moiety is a common feature in many biologically active compounds, including kinase inhibitors. nih.gov The butenoic acid scaffold has also been associated with various pharmacological activities, including anti-inflammatory and anti-cancer effects. nih.govnih.govnih.gov Therefore, this compound and its derivatives represent a promising starting point for the development of new therapeutic agents.
Materials Science: The ability of the compound to undergo polymerization could be harnessed to create novel biodegradable materials. nih.gov The morpholine ring could also be used to tune the properties of these materials, such as their solubility and thermal stability.
Agrochemicals: Butenoic acid derivatives have shown promise as antimicrobial and antioxidant agents, suggesting that this compound could have applications in agriculture. ontosight.ai
A systematic exploration of these and other potential applications will be essential for realizing the full value of this versatile chemical entity.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
